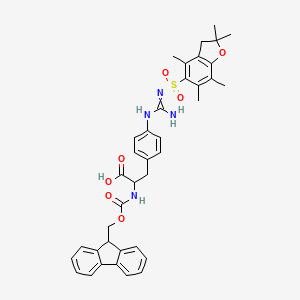

Fmoc-(4,(Pbf)-guanido)Phe-OH

Description

Significance of Non-Canonical Amino Acids in Advancing Peptide Science and Engineering

The incorporation of non-canonical amino acids into peptide chains is a powerful strategy for creating peptidomimetics with enhanced therapeutic potential. nih.gov These modifications can introduce novel functionalities, improve resistance to proteolytic degradation, and fine-tune the conformational properties of peptides. nih.govmdpi.com The ability to introduce changes to the peptide backbone or side chains that are not found in nature opens up new avenues for drug discovery and protein engineering. mdpi.comcaltech.edu By moving beyond the confines of the natural amino acid repertoire, researchers can design peptides with improved drug-like properties, such as increased stability, solubility, and bioavailability. nih.gov

The use of ncAAs allows for the creation of peptides with unique structural motifs, including macrocyclization, which can enhance binding affinity and target specificity. nih.gov This has been particularly impactful in the development of peptide-based drugs for a range of diseases.

Role of Orthogonal Protecting Groups in Advanced Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and its efficiency relies heavily on the use of protecting groups. iris-biotech.denih.gov These chemical moieties temporarily mask reactive functional groups on amino acids, preventing unwanted side reactions during peptide chain elongation. iris-biotech.de The concept of orthogonality is crucial in this context, referring to the use of multiple protecting groups that can be selectively removed under different chemical conditions. iris-biotech.denih.gov

The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. iris-biotech.de The Fmoc group protects the α-amino group of the incoming amino acid and is removed by a base, typically piperidine (B6355638). iris-biotech.de In contrast, the tBu-based protecting groups on the amino acid side chains are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.de

For the synthesis of more complex peptides, such as branched or cyclic structures, additional levels of orthogonality are required. rsc.orgacs.org This has led to the development of "three-dimensional" and even "four-dimensional" protecting group strategies, which employ protecting groups that are stable to both the basic conditions for Fmoc removal and the acidic conditions for tBu cleavage. rsc.orgacs.orgacs.org These additional layers of protection allow for the selective deprotection and modification of specific sites within the peptide chain while it is still attached to the solid support.

Contextualization of Fmoc-(4,(Pbf)-guanido)Phe-OH as a Specialized Building Block for Peptide Research

This compound is a prime example of a specialized building block designed for use in advanced SPPS. It is a derivative of the amino acid phenylalanine, where a guanidino group has been introduced at the 4-position of the phenyl ring. This guanidino group is itself protected by the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

The Fmoc group on the α-amino function allows for its seamless integration into the standard Fmoc/tBu SPPS workflow. sigmaaldrich.comsigmaaldrich.com The Pbf group protecting the guanidino side chain is an acid-labile protecting group, similar to tBu, and is typically removed during the final cleavage of the peptide from the resin with TFA. The Pbf group is widely used for protecting the guanidino function of arginine and is known for its ability to suppress side reactions during synthesis while being efficiently cleaved under standard conditions.

The presence of the guanidino group on the phenylalanine side chain introduces a unique functionality that can enhance interactions with biological targets. chemimpex.com This makes this compound a valuable tool in the design of novel therapeutics, particularly in areas where specific recognition of guanidinium (B1211019) groups is important. chemimpex.com The use of this non-canonical amino acid allows for the creation of peptides with tailored properties, contributing to the development of more effective and specific peptide-based drugs and research tools. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H40N4O7S |

|---|---|

Molecular Weight |

696.8 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[N'-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |

InChI |

InChI=1S/C38H40N4O7S/c1-21-22(2)34(23(3)30-19-38(4,5)49-33(21)30)50(46,47)42-36(39)40-25-16-14-24(15-17-25)18-32(35(43)44)41-37(45)48-20-31-28-12-8-6-10-26(28)27-11-7-9-13-29(27)31/h6-17,31-32H,18-20H2,1-5H3,(H,41,45)(H,43,44)(H3,39,40,42) |

InChI Key |

VKPRKYAPPDOYQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |

Origin of Product |

United States |

Synthetic Strategies for Fmoc 4, Pbf Guanido Phe Oh and Its Precursors

Retrosynthetic Analysis of the Compound’s Core Structure

A retrosynthetic analysis of Fmoc-(4,(Pbf)-guanido)Phe-OH reveals a logical pathway for its construction. The target molecule can be disconnected at the Nα-Fmoc bond, the guanidino-Pbf bond, and the guanidino-phenyl bond. This deconstruction points to three key precursors: L-phenylalanine, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.

The primary disconnection is the formation of the guanidino group on the phenylalanine side chain. This suggests a precursor, 4-amino-L-phenylalanine, which can be subsequently guanidinylated. The 4-amino-L-phenylalanine itself can be derived from L-phenylalanine through electrophilic aromatic substitution, specifically nitration, followed by reduction of the nitro group.

The protection of the α-amino group with Fmoc is a standard step in peptide chemistry and can be envisioned as a straightforward reaction between the free amine of the phenylalanine derivative and an activated Fmoc reagent. Similarly, the protection of the newly installed guanidino group with Pbf can be achieved using Pbf-Cl or a similar sulfonylating agent. The order of these steps—protection of the α-amino group and guanidinylation/protection of the side chain—is a critical consideration to avoid side reactions and ensure high yields.

Classical Solution-Phase Synthesis Approaches for Phenylalanine Derivatives

The cornerstone of synthesizing the target compound is the preparation of 4-amino-L-phenylalanine. A well-established classical solution-phase approach begins with the nitration of L-phenylalanine.

A common method involves treating L-phenylalanine with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures, typically around 10°C, to favor the formation of the para-substituted product, 4-nitro-L-phenylalanine. chemicalbook.com Following the nitration, the nitro group is reduced to an amine. This reduction is often accomplished through catalytic hydrogenation using a palladium-on-carbon (Pd/C) or palladium-barium sulfate (B86663) catalyst in an aqueous medium. chemicalbook.com

Once 4-amino-L-phenylalanine is obtained, the α-amino group is typically protected. For the synthesis of the target compound, this involves the introduction of the Fmoc group. This is generally achieved by reacting 4-amino-L-phenylalanine with an Fmoc-donating reagent such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The use of a base, such as sodium bicarbonate or an organic base like N,N-diisopropylethylamine (DIPEA), is necessary to neutralize the acid generated during the reaction.

Protecting Group Selection and Orthogonality in the Context of Fmoc and Pbf

In the synthesis of complex molecules like this compound, the choice of protecting groups is paramount. The strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the others. The combination of Fmoc for the α-amino group and Pbf for the guanidino side chain is a classic example of an orthogonal protecting group strategy widely employed in solid-phase peptide synthesis (SPPS).

| Protecting Group | Protected Functionality | Cleavage Condition |

| Fmoc | α-Amino group | Base (e.g., Piperidine) |

| Pbf | Guanidino group | Acid (e.g., TFA) |

| Boc | α-Amino or side-chain amine | Acid (e.g., TFA) |

| Cbz | α-Amino or side-chain amine | Hydrogenolysis, strong acid |

Fmoc Nα-Protection Mechanism and Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. It is introduced by reacting the amino group with Fmoc-Cl or Fmoc-OSu. The Fmoc group is exceptionally stable to acidic conditions, a key feature of its orthogonality with acid-labile side-chain protecting groups.

The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide.

Pbf Guanidino Side-Chain Protection Mechanisms and Stability

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is an acid-labile protecting group specifically designed for the guanidino function of arginine and its analogues. The bulky and electron-donating nature of the pentamethyldihydrobenzofuran moiety makes the sulfonyl group highly susceptible to cleavage by strong acids.

The Pbf group is stable to the basic conditions used for Fmoc deprotection, ensuring its integrity during the stepwise elongation of a peptide chain in SPPS. The removal of the Pbf group is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive carbocations generated during cleavage.

Advanced Synthetic Methodologies for Guanidino Functionalization of Phenylalanine Analogues

The introduction of the guanidino group onto the 4-amino-L-phenylalanine precursor is a critical step. While classical methods exist, several advanced methodologies offer improved yields, milder reaction conditions, and broader substrate scope.

One common approach involves the use of a guanidinylating agent. A variety of such reagents are available, often with protecting groups already installed on the guanidino nitrogen atoms. For the synthesis of the target compound, a Pbf-protected guanidinylating agent would be ideal. Examples of guanidinylating reagents include pyrazole-1-carboxamidine hydrochloride and S-methylisothiourea derivatives.

A more direct and efficient method for the guanidinylation of amines involves the use of N,N'-di-protected-N''-triflylguanidine reagents. These reagents are highly reactive and can guanidinylate even unreactive aromatic amines under mild conditions. For instance, N,N'-di-Boc-N''-triflylguanidine is a powerful reagent for this transformation. In the context of the target molecule, a Pbf-analog of this reagent could be employed, or a di-Boc protected guanidinylating agent could be used, followed by deprotection and subsequent protection with Pbf.

Derivatization Techniques for Analogues and Probes

The core structure of this compound can be further modified to create analogues and molecular probes for various applications in chemical biology and drug discovery. These derivatives are instrumental in studying biological processes, identifying protein-protein interactions, and developing targeted therapeutics.

Fluorescent Labeling: A common derivatization technique is the attachment of a fluorescent reporter group. This can be achieved by coupling a fluorescent dye to either the N-terminus (after Fmoc deprotection) or a suitable functional group on the side chain. For instance, if the guanidino group were not fully protected, one of the guanidino nitrogens could potentially be functionalized. More commonly, a fluorescent moiety is incorporated during peptide synthesis by using a fluorescently labeled amino acid or by postsynthetic modification of the peptide. Dyes such as fluorescein, rhodamine, and BODIPY are frequently used for this purpose. uci.edu The labeling can be accomplished by reacting an amine-reactive version of the dye (e.g., an NHS ester or isothiocyanate) with a free amino group on the peptide. rsc.orgnih.gov

Photoaffinity Probes: To study the interactions of peptides containing 4-guanidinophenylalanine (B8814979) with their biological targets, photoaffinity probes can be synthesized. These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. Common photoreactive groups include benzophenones, aryl azides, and diazirines. google.com For example, a benzophenone (B1666685) moiety could be incorporated into the peptide sequence, or a derivative of 4-guanidinophenylalanine could be synthesized where the phenyl ring is further substituted with a photoreactive group. nih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Contexts

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of Fmoc-(4,(Pbf)-guanido)Phe-OH and for gaining structural insights through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like protected amino acids.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (molecular formula: C₃₈H₄₀N₄O₇S) can be calculated with high accuracy. This precise mass measurement is a primary indicator of the correct elemental composition of the synthesized compound.

In addition to the molecular ion, tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation of Fmoc-protected amino acids and peptides is well-documented. rsc.org For this compound, characteristic fragmentation pathways are expected. A notable fragmentation would be the cleavage of the Pbf protecting group, which has a mass of 252 Da. researchgate.net Other expected fragmentations include the loss of the Fmoc group, cleavages at the amide bond, and losses of small molecules like water or carbon dioxide.

A plausible fragmentation pattern for this compound in positive ion mode ESI-MS/MS is summarized in the table below.

| Fragment Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 721.2696 |

| [M+H - Pbf]⁺ | Loss of the Pbf protecting group | 469.2087 |

| [M+H - Fmoc]⁺ | Loss of the Fmoc group | 499.2298 |

| [Fmoc-CH₂]⁺ | Fragment of the Fmoc group | 179.0861 |

| [Pbf]⁺ | Pbf protecting group | 253.0899 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the protons of the Fmoc group, the phenylalanine backbone, the phenyl ring, and the Pbf protecting group. Based on data from similar compounds like Fmoc-Arg(Pbf)-OH, the expected chemical shifts for the key protons are presented below. chemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc aromatic protons | 7.8-7.3 | Multiplet |

| Phenylalanine aromatic protons | 7.2-7.0 | Multiplet |

| Fmoc CH, CH₂ | 4.4-4.2 | Multiplet |

| Phenylalanine α-CH | 4.7-4.5 | Multiplet |

| Phenylalanine β-CH₂ | 3.2-3.0 | Multiplet |

| Pbf methyl protons | 2.6, 2.5, 2.1 | Singlets |

| Pbf methylene (B1212753) protons | 2.9 | Singlet |

¹³C NMR for Carbon Skeleton and Isotopic Labeling Studies

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While it is a less sensitive technique than ¹H NMR, it provides crucial information about the number and types of carbon atoms present. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of the Fmoc and phenyl groups, and the aliphatic carbons of the phenylalanine backbone and the Pbf group. Interestingly, in related structures like Fmoc-Arg(Pbf)-OH, the signal for the α-carbon can be broad. ox.ac.uk

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic acid C=O | 175-172 |

| Fmoc C=O | 157-155 |

| Aromatic carbons | 145-120 |

| Fmoc CH, CH₂ | 68-66, 48-46 |

| Phenylalanine α-CH | 55-53 |

| Phenylalanine β-CH₂ | 38-36 |

| Pbf carbons | Various signals in the aliphatic and aromatic regions |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is used to trace the spin systems within the phenylalanine residue and the Pbf group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs (¹H-¹³C). This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. columbia.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, for example, linking the phenylalanine backbone to the phenyl ring and the guanido group. columbia.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of their bonding connectivity. This can give insights into the three-dimensional conformation of the molecule in solution.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus confirming the chemical structure of this compound.

Advanced Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is typically employed. rsc.orgmdpi.com In this method, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The Fmoc group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at a wavelength of 220 nm or 254 nm. rsc.org

A typical set of HPLC conditions for the analysis of this compound is provided in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.6 µm) rsc.org |

| Mobile Phase A | 0.1% TFA in Water rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile rsc.org |

| Gradient | A linear gradient from low to high percentage of B (e.g., 30-95% B over 15 minutes) mdpi.com |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 220 nm rsc.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

By employing these sophisticated analytical methodologies, researchers can confidently verify the molecular structure and assess the purity of this compound, ensuring the reliability of subsequent research that utilizes this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as the presence of the incorrect enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its three-dimensional structure, biological activity, and pharmacological profile. rsc.org For N-protected amino acids like this compound, ensuring high enantiomeric purity is a critical quality control step. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high precision, speed, and sensitivity for separating and quantifying enantiomers. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers (L- and D-forms) of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of N-Fmoc protected amino acids under reversed-phase conditions. phenomenex.comwindows.net The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector of the CSP. rsc.org

In a typical academic research setting, a sample of synthesized this compound would be dissolved and injected into an HPLC system equipped with a chiral column. The mobile phase often consists of a mixture of an organic modifier, such as acetonitrile, and an aqueous buffer containing an acidic additive like trifluoroacetic acid, which helps to ensure sharp peak shapes. phenomenex.com UV detection, commonly at 220 nm or 254 nm, is used to monitor the elution of the enantiomers. phenomenex.com The D-enantiomer is expected to elute either before or after the desired L-enantiomer, depending on the specific CSP and chromatographic conditions employed. The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers, with a purity of ≥99.8% e.e. often being the required standard for peptide synthesis. phenomenex.com

Table 1: Representative Chiral HPLC Data for Enantiomeric Purity Assessment This table presents hypothetical yet typical data for the chiral separation of this compound enantiomers based on published results for similar compounds. phenomenex.comnih.gov

| Enantiomer | Retention Time (t_R) [min] | Selectivity Factor (α) | Resolution (R_s) |

| D-Isomer | 18.5 | 1.35 | 4.2 |

| L-Isomer | 25.0 |

Conditions: Chiral Stationary Phase (e.g., Lux Cellulose-2); Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as an indispensable tool for the structural confirmation of synthesized molecules like this compound. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they provide complementary information for a comprehensive structural analysis. researchgate.net

For this compound, the spectra would exhibit characteristic bands corresponding to its constituent parts: the Fmoc protecting group, the phenylalanine backbone, the carboxylic acid, and the Pbf-protected guanido side chain.

Fmoc Group: Strong carbonyl (C=O) stretching vibrations from the urethane (B1682113) linkage are expected around 1720-1690 cm⁻¹. Aromatic C-H and C=C stretching bands from the fluorenyl rings would also be prominent. researchgate.net

Phenylalanine Backbone: Aromatic C=C stretching bands from the phenyl ring will appear in the 1600-1450 cm⁻¹ region.

Carboxylic Acid: A broad O-H stretching band from the carboxylic acid is typically observed in the 3300-2500 cm⁻¹ range, along with a C=O stretching vibration around 1710 cm⁻¹, which may overlap with the Fmoc carbonyl band. chemicalbook.com

Pbf-Protected Guanido Group: The sulfonyl group (SO₂) of the Pbf protector will show strong characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C=N stretching of the guanido group is also expected in the 1680-1640 cm⁻¹ region. chempep.com

The FT-IR and Raman spectra of a synthesized sample are compared against those of starting materials and known reference spectra to confirm the successful incorporation of all functional groups and the integrity of the molecular structure. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak |

| Amide (Fmoc) | N-H stretch | 3400 - 3300 | Weak |

| Aromatic Rings | C-H stretch | 3100 - 3000 | Strong |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Moderate |

| Urethane (Fmoc) | C=O stretch | 1720 - 1690 | Moderate |

| Guanidinium (B1211019) | C=N stretch | 1680 - 1640 | Strong |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Strong |

| Sulfonyl (Pbf) | S=O asymmetric stretch | 1370 - 1330 | Moderate |

| Sulfonyl (Pbf) | S=O symmetric stretch | 1180 - 1160 | Strong |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides a direct means of verifying the stoichiometry of a newly synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed molecular formula.

For this compound, the molecular formula is C₃₈H₄₀N₄O₆S, which corresponds to a molecular weight of 696.82 g/mol . The theoretical elemental composition is calculated from this formula. A purified sample of the compound is subjected to high-temperature combustion in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the determination of the percentage of each element in the original sample.

The experimental values must agree with the theoretical percentages within a narrow margin of error, typically ±0.4%, to confirm the elemental composition and, by extension, the stoichiometric purity of the compound. This verification is crucial as it provides strong evidence that the correct molecular structure has been synthesized and that the sample is free from significant impurities that would alter the elemental ratios.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 38 | 456.418 | 65.50 |

| Hydrogen | H | 1.008 | 40 | 40.320 | 5.79 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 8.04 |

| Oxygen | O | 15.999 | 6 | 95.994 | 13.78 |

| Sulfur | S | 32.06 | 1 | 32.06 | 4.60 |

| Total | 696.82 | 100.00 |

Integration of Fmoc 4, Pbf Guanido Phe Oh into Solid Phase Peptide Synthesis Spps Research

Coupling Chemistry and Reaction Kinetics in SPPS

The successful incorporation of Fmoc-(4,(Pbf)-guanido)Phe-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is contingent upon the precise control of coupling chemistry and a thorough understanding of the reaction kinetics. The bulky nature of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanido side chain presents steric challenges that can impede reaction rates and coupling efficiency.

A significant side reaction associated with Pbf-protected arginine derivatives, which is highly relevant to this compound, is the intramolecular cyclization to form a δ-lactam. researchgate.netresearchgate.net This reaction renders the amino acid derivative inactive and unable to couple to the peptide chain, leading to deletion sequences. researchgate.netrsc.org The formation of this inactive δ-lactam is a critical factor to consider when optimizing coupling conditions. rsc.orgcsic.es

Optimization of Coupling Reagents and Conditions

The choice of coupling reagents and reaction conditions is paramount to achieving high coupling efficiency and minimizing side reactions during the incorporation of this compound. Common coupling reagents used in SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with additives such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). csic.esacs.org Phosphonium salts like PyBOP and uronium salts such as HBTU and HATU are also widely employed. luxembourg-bio.comnih.gov

Research on the analogous compound Fmoc-Arg(Pbf)-OH has demonstrated that in situ activation strategies are highly effective. researchgate.netrsc.org One optimized strategy involves dissolving Fmoc-Arg(Pbf)-OH and OxymaPure in a suitable solvent such as N-butylpyrrolidinone (NBP) and adding it to the peptidyl-resin. rsc.org The coupling is then initiated by the portion-wise addition of DIC. rsc.org This approach, particularly when carried out at an elevated temperature of 45°C, helps to reduce the viscosity of the solvent, thereby improving the penetration of the coupling cocktail into the resin and accelerating the reaction. researchgate.netrsc.org

The table below summarizes optimized conditions for the coupling of Fmoc-Arg(Pbf)-OH, which can be adapted for this compound.

| Parameter | Optimized Condition | Rationale |

| Amino Acid Equivalent | 1.75 equiv. | Minimizes excess while ensuring sufficient reagent. researchgate.netrsc.org |

| Coupling Reagent | 1.8 equiv. DIC | Effective carbodiimide activator. researchgate.netrsc.org |

| Additive | 1.5 equiv. OxymaPure | Minimizes racemization and improves reaction rates. rsc.orgcsic.es |

| Solvent | N-butylpyrrolidinone (NBP) | A greener alternative to DMF with favorable properties at elevated temperatures. researchgate.netrsc.org |

| Temperature | 45°C | Reduces solvent viscosity and speeds up coupling. researchgate.netrsc.org |

| Activation | In situ, portion-wise DIC addition | Controls the concentration of the active species, minimizing δ-lactam formation. rsc.org |

Microwave-assisted SPPS can also enhance the incorporation of sterically hindered amino acids like this compound, reducing reaction times and improving yields. chempep.com

Stereochemical Integrity During Coupling and Potential for Racemization

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is crucial during peptide synthesis. Racemization, or epimerization, is a side reaction that can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide. nih.gov The risk of racemization is influenced by the choice of coupling reagents, the base used, and the structure of the amino acid itself. nih.govluxembourg-bio.com

Urethane (B1682113) protecting groups like Fmoc are designed to suppress racemization during activation and coupling. nih.gov However, certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization. nih.govpeptide.com While phenylalanine derivatives are generally less prone to racemization than histidine or cysteine, the specific conditions used for coupling can still influence the stereochemical purity. luxembourg-bio.com

The use of additives like OxymaPure in combination with carbodiimides such as DIC is a well-established method for minimizing racemization. nih.gov Phosphonium-based coupling reagents like DEPBT have also been shown to be remarkably resistant to racemization, making them a good choice for coupling racemization-prone amino acids. bachem.com It is generally advisable to avoid prolonged pre-activation times and the use of strong, sterically unhindered organic bases, as these conditions can increase the risk of epimerization. luxembourg-bio.comnih.gov

Deprotection Strategies and Kinetics of Fmoc and Pbf Groups

The orthogonal protection strategy employed in Fmoc-based SPPS relies on the differential lability of the Nα-Fmoc group and the side-chain protecting groups. The Fmoc group is base-labile, while the Pbf group is acid-labile, allowing for their selective removal at different stages of the synthesis.

Selective Removal of Nα-Fmoc Protecting Group

The Nα-Fmoc protecting group is typically removed by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). acs.orgchempep.com The deprotection proceeds via a β-elimination mechanism. luxembourg-bio.comresearchgate.net The reaction kinetics are generally rapid, with complete Fmoc removal often achieved within minutes. researchgate.net The progress of the deprotection can be monitored by UV spectroscopy by detecting the released dibenzofulvene-piperidine adduct.

The efficiency of Fmoc deprotection can be influenced by factors such as steric hindrance around the N-terminus of the peptide and the potential for peptide aggregation. In cases of difficult sequences, alternative deprotection cocktails, such as those containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), may be employed to enhance the rate of Fmoc removal. peptide.com

Cleavage of Pbf Side-Chain Protecting Group and Minimization of Side Reactions

The Pbf group is a sulfonyl-based protecting group designed for the guanidino function of arginine and its analogs. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under strong acidic conditions. chempep.com The final deprotection and cleavage of the peptide from the resin is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). csic.eschempep.com

To prevent side reactions caused by the reactive carbocations generated during the cleavage of the Pbf group and other acid-labile protecting groups, scavengers are added to the TFA cocktail. A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. csic.es TIS is a particularly effective scavenger for the Pbf group. The Pbf group is generally cleaved within 1-2 hours at room temperature, although peptides containing multiple Pbf-protected residues may require longer cleavage times. semanticscholar.org

Challenges and Mitigation Strategies in Incorporating Modified Amino Acids into Peptide Sequences

The incorporation of modified amino acids like this compound into peptide sequences can present several challenges that require specific mitigation strategies.

One of the primary challenges is the steric hindrance posed by the bulky Pbf protecting group. chempep.com This can lead to slower coupling kinetics and incomplete reactions, resulting in the formation of deletion peptides. researchgate.net To overcome this, strategies such as performing a double coupling, where the coupling step is repeated, are often employed to ensure complete incorporation of the amino acid. researchgate.net As mentioned previously, optimizing coupling reagents, using elevated temperatures, and employing microwave assistance can also help to overcome steric hindrance. rsc.orgchempep.com

Another significant challenge, particularly in sequences rich in arginine or other bulky, hydrophobic residues, is peptide aggregation on the solid support. This can lead to poor solvation of the peptide chain, incomplete reactions in both the coupling and deprotection steps, and consequently, low yields and purity of the final peptide. Mitigation strategies for aggregation include:

Switching to more polar solvents like NMP or adding chaotropic salts. peptide.com

Performing coupling reactions at elevated temperatures. peptide.com

Utilizing microwave irradiation to disrupt intermolecular hydrogen bonds. peptide.com

The intramolecular formation of a δ-lactam from the Pbf-protected guanidino group is a major side reaction that leads to chain termination. researchgate.netresearchgate.net The use of in situ activation protocols with portion-wise addition of the coupling agent, as detailed in section 4.1.1, is a key strategy to minimize this side reaction by maintaining a low concentration of the highly reactive activated amino acid at any given time. rsc.org

δ-Lactam Formation and Suppression Strategies

Several strategies have been developed to mitigate this unwanted side reaction:

Optimized Activation/Coupling Agents: The choice of coupling reagents is critical. Studies have shown that using a combination of diisopropylcarbodiimide (DIC) as the activator and ethyl cyano(hydroxyimino)acetate (OxymaPure) as an additive can be effective. csic.esrsc.org

In Situ Activation: Pre-activating the amino acid for an extended period before adding it to the resin can increase the amount of δ-lactam formed. A more effective strategy is in situ activation, where the protected amino acid and coupling additives (like OxymaPure) are added to the peptidyl-resin first, followed by the addition of the carbodiimide activator (like DIC). csic.esrsc.org This ensures that the desired intermolecular coupling reaction with the resin-bound amine is favored over the intramolecular lactam formation.

Temperature and Solvent Control: The reaction environment significantly influences the rates of both the desired coupling and the side reaction. In solvents like N-Butylpyrrolidinone (NBP), which is considered a greener alternative to Dimethylformamide (DMF), the higher viscosity can impede the penetration of reagents into the resin, exacerbating δ-lactam formation. csic.esrsc.org To counteract this, performing the coupling at an elevated temperature, such as 45°C, can reduce the solvent's viscosity and accelerate the coupling reaction, thereby outcompeting lactam formation. csic.esresearchgate.net

Protecting Group Modification: The nature of the guanidino protecting group itself plays a role. Research comparing the Pbf group to others, such as the nitro (NO2) group, has shown that the electron-withdrawing nature of the NO2 group reduces the nucleophilicity of the side chain, leading to a lower tendency for δ-lactam formation compared to the Pbf group. nih.gov

The following table summarizes a comparative study on δ-lactam formation with different arginine protecting groups.

| Protecting Group (X) in Fmoc-Arg(X)-OH | δ-Lactam Formation after 30 min | Coupling Efficiency after 120 min |

| Pbf | 12% | >99% |

| NO₂ | ~3% | >99% |

| (Boc)₂ | 60% | 28% |

| Data sourced from a study comparing δ-lactam formation kinetics and coupling efficiency. nih.gov |

On-resin vs. Solution-phase Coupling Efficiencies

The vast majority of modern peptide synthesis utilizing Fmoc-Arg(Pbf)-OH is performed via Solid-Phase Peptide Synthesis (SPPS), an "on-resin" technique. nih.govaltabioscience.com This methodology offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification, as impurities and excess reagents are simply washed away from the insoluble resin support. altabioscience.com

However, on-resin coupling of the sterically bulky Fmoc-Arg(Pbf)-OH presents challenges that can affect efficiency:

Steric Hindrance: The large Pbf protecting group can sterically hinder the approach to the activated carboxyl group, slowing down the coupling reaction. chempep.com

Side Reactions: As detailed previously, the on-resin environment does not prevent the intramolecular δ-lactam side reaction, which directly reduces coupling efficiency by consuming the active amino acid. csic.es

Solvent and Resin Effects: The efficiency can be impacted by the choice of solvent and its ability to swell the resin and facilitate reagent diffusion, as seen in the comparison between DMF and the more viscous NBP. csic.esrsc.org

Solution-phase peptide synthesis, while less common for building long peptides from scratch, is often used for the synthesis of short peptide fragments that can be coupled together (segment condensation).

Below is a qualitative comparison of the two methods for coupling a challenging amino acid like Fmoc-Arg(Pbf)-OH.

| Feature | On-Resin Coupling (SPPS) | Solution-Phase Coupling |

| Reagent Use | Excess reagents are typically used to ensure complete reaction. csic.es | Stoichiometry must be carefully controlled to avoid complex purification. |

| Purification | Simple filtration and washing. altabioscience.com | Often requires chromatography or crystallization after each step. |

| Side Reaction Impact | δ-lactam formation leads to deletion sequences on the resin. csic.es | Side products must be separated from the desired product in solution. |

| Overall Efficiency | High throughput and automation are possible; efficiency per step can be affected by side reactions and steric hindrance. chempep.com | Can be highly efficient for specific couplings but is labor-intensive and difficult to automate for long sequences. |

Application in Synthesis of Peptidomimetics and Constrained Peptides

Fmoc-Arg(Pbf)-OH is a critical reagent for the synthesis of arginine-containing peptides, which are prevalent in drug development and biochemical research. chempep.com The positively charged guanidinium (B1211019) group of arginine is frequently involved in molecular recognition and binding events, making it a key component of many therapeutic peptides, including antimicrobial peptides and cell-penetrating peptides (CPPs). chempep.com

While Fmoc-Arg(Pbf)-OH is a standard amino acid derivative, its incorporation is a crucial step in the synthesis of more complex structures like peptidomimetics and constrained (cyclic) peptides. The Pbf-protected guanidino group serves as a key pharmacophore that can be positioned within a peptide backbone. Following its incorporation via SPPS, further chemical modifications can be performed to create:

Constrained Peptides: Peptides containing one or more arginine residues can be cyclized on-resin to create conformationally constrained structures. This is a common strategy to improve peptide stability, receptor affinity, and selectivity.

Peptidomimetics: The arginine side chain can be used as an anchor or a reactive point for further modification, or the entire peptide backbone can be altered after synthesis to mimic the spatial arrangement of key residues like arginine, thereby creating non-peptidic molecules with similar biological functions.

Large-Scale Preparative Methodologies for Research Reagents

Fmoc-Arg(Pbf)-OH is recognized as one of the most expensive protected amino acid building blocks. csic.es Its high cost is primarily due to a complex chemical synthesis, particularly the preparation of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) intermediate and its subsequent attachment to the arginine side chain. nih.gov

For researchers and manufacturers using this reagent on a large scale for the production of peptide active pharmaceutical ingredients (APIs), methodologies that maximize efficiency and minimize cost are paramount. The preparative strategies focus on optimizing its use in SPPS rather than its initial synthesis. Key considerations for large-scale use include:

Minimizing Reagent Excess: In industrial settings, the large excesses of amino acids used in laboratory-scale synthesis are not economically viable. Protocols are therefore optimized to use minimal excesses (e.g., 1.75 equivalents) of Fmoc-Arg(Pbf)-OH. csic.esrsc.org

Avoiding Repetitive Couplings: Failed incorporation of arginine leads to deletion sequences, which are difficult to separate from the final product. Historically, this was addressed by "double coupling," or repeating the coupling step. This is inefficient on a large scale due to increased time, solvent consumption, and reagent cost. csic.es

Optimized Coupling Protocols: The suppression strategies discussed in section 4.3.1 are central to large-scale methodologies. A robust, validated protocol using in situ activation with specific reagent ratios (e.g., 1.75 eq. Fmoc-Arg(Pbf)-OH, 1.8 eq. DIC, 1.5 eq. OxymaPure) at a controlled temperature (45°C) is a cornerstone of efficient, large-scale synthesis. csic.esrsc.org This approach ensures a high yield of the correct peptide sequence in a single coupling step, which is critical for industrial production. researchgate.net

Conformational and Structural Studies of Peptides Incorporating Fmoc 4, Pbf Guanido Phe Oh

Spectroscopic Analysis of Peptides with the Modified Residue (e.g., Circular Dichroism for Secondary Structure)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used to investigate the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a characteristic signature of the peptide's secondary structure elements.

Typical Data Obtained from CD Spectroscopy:

| Secondary Structure | Characteristic CD Signal |

|---|---|

| α-Helix | Negative bands near 222 nm and 208 nm, positive band near 192 nm. nih.gov |

| β-Sheet | Single negative band near 218 nm, positive band near 195 nm. |

Analysis of the spectral data would allow for the deconvolution and estimation of the percentage of each secondary structure type. A significant shift in the CD minima or maxima upon incorporation of the guanidinophenylalanine residue would indicate a conformational change induced by the modified amino acid. However, no such experimental data for peptides specifically containing the Fmoc-(4,(Pbf)-guanido)Phe-OH derived residue are available in the reviewed literature.

Advanced NMR Spectroscopy for Peptide Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. A suite of advanced, multi-dimensional NMR experiments would be necessary to fully characterize a peptide incorporating the 4-(guanido)phenylalanine residue.

The process would typically involve:

Resonance Assignment: Experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be used to assign the specific proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to individual atoms within the peptide.

Structural Restraint Generation: NOESY experiments are particularly crucial as they identify protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing distance restraints for structure calculation.

Structure Calculation and Refinement: The collected distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing algorithms to generate a family of 3D structures consistent with the NMR data.

X-ray Crystallography Studies of Peptides Containing the Modified Amino Acid (if available)

X-ray crystallography provides the most detailed and high-resolution structural information, revealing the precise three-dimensional arrangement of atoms within a molecule in its crystalline state. nih.gov The process involves crystallizing the peptide of interest and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the peptide can be built. nih.govmdpi.com

For a peptide containing the 4-(guanido)phenylalanine residue, a crystal structure would offer unambiguous insight into:

The precise torsion angles of the modified side chain.

Specific intramolecular and intermolecular interactions, such as hydrogen bonds involving the guanidinium (B1211019) group. researchgate.netnih.gov

The role of the modified residue in crystal packing.

The availability of such a structure would be invaluable for understanding how the size, charge, and hydrogen-bonding capabilities of the guanidinophenylalanine side chain dictate the peptide's structure and potential interactions with biological targets. A search of crystallographic databases and the scientific literature did not yield any published crystal structures for peptides containing this specific modified amino acid.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations to Model Conformational Preferences

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the study of the dynamic nature of molecules over time. For a molecule as complex as Fmoc-(4,(Pbf)-guanido)Phe-OH, MD simulations can reveal the accessible conformations of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) group, the phenylalanine backbone, and the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)-protected guanido side chain.

While direct MD simulation studies on this compound are not extensively documented in the literature, valuable insights can be drawn from simulations of its structural components. Studies on Fmoc-protected amino acids, particularly Fmoc-phenylalanine, have shown that the large, aromatic Fmoc group significantly influences the conformational behavior of the amino acid. rsc.orgresearchgate.net It can engage in π-π stacking interactions, which can drive self-assembly processes. researchgate.netmdpi.com MD simulations of Fmoc-dipeptides have demonstrated the formation of ordered structures, highlighting the crucial role of the Fmoc group in initiating these assemblies. researchgate.net

A hypothetical MD simulation of this compound would likely focus on several key aspects:

Dihedral Angle Distributions: Analyzing the probability distributions of the key dihedral angles (phi, psi, and chi angles) would reveal the most populated conformational states.

Intramolecular Interactions: Identifying persistent intramolecular hydrogen bonds or stacking interactions that stabilize the molecule's structure.

Solvent Accessibility: Calculating the solvent-accessible surface area of different functional groups to understand their exposure to the environment.

The data from such simulations would be invaluable for understanding the molecule's solution-phase behavior and for providing starting structures for other computational studies like docking.

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. For this compound, DFT calculations can provide a detailed picture of the electron distribution, orbital energies, and the nature of chemical bonds.

A key area of interest for QM calculations would be the guanido group, which is protected by the Pbf group. The guanidinium (B1211019) cation, the protonated form of guanidine, has a delocalized positive charge over the three nitrogen atoms, making it an effective hydrogen bond donor. acs.orgnih.govacs.org DFT studies on arginine and its derivatives have provided detailed information on the geometry, vibrational frequencies, and electronic structure of the guanidinium group. nih.govnih.gov These studies have shown that the charge distribution is sensitive to the local environment, including hydration. acs.org

The Pbf group is an electron-withdrawing sulfonyl group attached to a pentamethyldihydrobenzofuran moiety. nih.govug.edu.pl QM calculations could be used to determine the extent to which the Pbf group modifies the electronic properties of the guanido group. This would be crucial for understanding its effectiveness as a protecting group and its influence on the reactivity of the guanido moiety during peptide synthesis.

Specific insights that could be gained from DFT calculations on this compound include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting the electron-rich and electron-deficient regions. This would be useful for predicting sites of nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap can be related to the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of bonding and charge distribution, including the delocalization of the positive charge in the guanidinium group and the electronic effects of the Pbf and Fmoc groups.

The following table summarizes hypothetical results from a DFT calculation on a model of the Pbf-guanidinium group, illustrating the type of data that could be generated.

| Parameter | Calculated Value | Interpretation |

| Guanidinium C-N Bond Lengths | ~1.33 Å | Indicates significant double bond character due to resonance. |

| Mulliken Charge on Guanidinium N atoms | -0.6 to -0.8 e | Shows delocalization of the positive charge, with N atoms being electron-rich. |

| HOMO-LUMO Gap | ~5-6 eV | Suggests high chemical stability. |

| Dipole Moment | High | Indicates a highly polar molecule, consistent with the charged guanidinium group. |

These computational data provide a fundamental understanding of the molecule's intrinsic properties, which is essential for predicting its behavior in chemical reactions and biological systems.

Docking Studies to Predict Interactions with Model Receptor Sites (not clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While clinical applications are outside the scope of this article, docking studies of this compound with model receptor sites can provide valuable insights into its potential non-covalent interactions.

Due to the presence of several distinct functional groups, this compound can participate in a variety of interactions:

Guanido Group: The Pbf-protected guanido group, which would be protonated under physiological pH, is capable of forming strong hydrogen bonds and salt bridges with negatively charged residues like aspartate and glutamate (B1630785) in a receptor binding pocket. uq.edu.au

Phenylalanine Ring: The phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues such as tyrosine, tryptophan, and other phenylalanine residues.

Fmoc Group: The large, planar fluorenyl group is a prime candidate for strong π-π stacking and hydrophobic interactions.

Docking studies involving peptides with unnatural amino acids have demonstrated the utility of this approach in understanding and predicting binding modes. nih.gov A virtual docking experiment of this compound into a model receptor site, for example, the active site of a protease or a protein-protein interaction interface, would involve generating a library of possible conformations of the ligand and systematically placing them into the binding site. A scoring function would then be used to estimate the binding affinity for each pose.

The results of such a study could be presented in a table format, as shown below, summarizing the key interactions for a hypothetical top-scoring pose.

| Interacting Group of Ligand | Receptor Residue | Interaction Type | Distance (Å) |

| Guanido N-H | Aspartate O | Hydrogen Bond/Salt Bridge | 2.8 |

| Phenylalanine Ring | Tyrosine Ring | π-π Stacking | 3.5 |

| Fmoc Group | Leucine Side Chain | Hydrophobic | 3.9 |

| Carbonyl Oxygen | Serine O-H | Hydrogen Bond | 3.0 |

These studies can guide the design of peptidomimetics by identifying the key pharmacophoric features responsible for binding. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies on Modified Peptides

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. While direct QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how the incorporation of this modified amino acid into a peptide sequence might affect its activity.

In a QSAR study of peptides containing this compound, the first step would be to define a set of molecular descriptors that capture the physicochemical properties of this unique residue. These descriptors can be broadly categorized as:

Steric Descriptors: These would quantify the bulkiness of the residue, which is significant due to the Fmoc and Pbf groups. Examples include molecular volume, surface area, and specific steric parameters like those developed by Charton or Taft.

Electronic Descriptors: These would describe the electronic effects of the residue. Examples include the Hammett constant for the substituted phenyl ring, calculated atomic charges, and dipole moments.

Hydrophobic Descriptors: These would quantify the hydrophobicity of the residue. The logarithm of the partition coefficient (logP) or calculated hydrophobic parameters would be relevant here.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and can encode information about branching and connectivity.

Once a series of peptides containing this modified residue is synthesized and their biological activity is measured, a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) can be built to correlate the descriptors with the activity. researchgate.netacs.org

A hypothetical QSAR equation might look like:

log(1/IC50) = a(Steric Parameter) - b(Hydrophobicity) + c*(Electronic Parameter) + d

Where 'a', 'b', 'c', and 'd' are constants determined by the regression analysis. The signs of the coefficients would indicate whether a particular property has a positive or negative impact on the activity. For example, a positive coefficient for a steric parameter might suggest that bulk is favorable for binding in a particular pocket.

The insights gained from such a QSAR model would be invaluable for the rational design of new, more potent peptide-based molecules. nih.govacs.org

Applications in Advanced Biochemical and Molecular Research

Use in Constructing Peptide Libraries for Screening and Discovery

The incorporation of unnatural amino acids is a cornerstone of modern drug discovery, allowing for the creation of peptide libraries with enhanced diversity and functionality. nih.gov Fmoc-(4,(Pbf)-guanido)Phe-OH serves as a key building block in this process, enabling the synthesis of peptide libraries with unique structural features. chemimpex.com

By substituting canonical amino acids with this derivative, researchers can systematically probe the structure-activity relationships of bioactive peptides. The guanidino group is critical for molecular recognition and binding to biological targets. Placing this group on a phenylalanine residue allows for the exploration of novel binding modes that may not be achievable with arginine or other natural amino acids. This can lead to the discovery of peptides with improved binding affinities, enhanced specificity, and novel biological activities, making it a valuable component in the design of new therapeutics. chemimpex.com

Development of Biochemical Probes and Tools for Protein-Ligand Interaction Studies

Peptides synthesized with this compound are instrumental in the development of sophisticated biochemical probes to investigate protein-ligand interactions. chemimpex.com The guanidino group is a well-known mediator of strong intermolecular interactions, such as hydrogen bonds with carboxylate or phosphate (B84403) groups on proteins and nucleic acids.

By incorporating this amino acid at specific positions within a peptide sequence, scientists can design probes that target the active sites of enzymes or receptor binding pockets with high precision. The semi-rigid phenylalanine backbone helps to constrain the orientation of the guanidino side chain, which can lead to enhanced selectivity for the target protein. These probes are crucial for elucidating biological pathways, validating drug targets, and understanding the molecular basis of disease. chemimpex.com

Integration into Synthetic Systems for Biomaterial Development and Peptide Conjugation

The versatility of Fmoc-protected amino acids extends to the field of biomaterials and bioconjugation. chemimpex.comchemimpex.comchemimpex.com Peptides containing modified residues like (4,(Pbf)-guanido)Phe-OH can be conjugated to surfaces, nanoparticles, or hydrogels to create functionalized biomaterials for applications in tissue engineering, drug delivery, and diagnostics. nih.gov

A key advantage of the Fmoc group in this context is its utility as a quantitative tool. In a notable research application, the deprotection of an Fmoc-protected amino acid, Fmoc-Arg(Pbf)-OH, conjugated to a biomaterial was used to precisely quantify the peptide concentration. The cleavage of the Fmoc group with a base releases dibenzofulvene (DBF), a molecule with a characteristic UV absorbance. By measuring the concentration of DBF via HPLC, researchers can accurately determine the amount of peptide successfully conjugated to the biomaterial surface. nih.gov This method provides a straightforward and reliable alternative to complex surface analysis techniques.

| NaOH Concentration (in 1:1 Methanol/Water) | Approximate Time for Complete Deprotection | Key Observation |

|---|---|---|

| 0.05 M | ~166 minutes | Slow reaction kinetics |

| 0.1 M | ~56 minutes | Moderate reaction kinetics |

| 0.25 M | ~20 minutes | Rapid and efficient deprotection, suitable for assay development |

This data is based on a study using Fmoc-Arg(Pbf)-OH as a model compound to develop a quantification method for peptide-conjugated biomaterials. nih.gov

Studies on Peptide Stability and Degradation Pathways (mechanistic, not safety)

The stability of a peptide is intrinsically linked to its amino acid composition. The introduction of unnatural amino acids can significantly alter a peptide's susceptibility to chemical and enzymatic degradation. nih.govencyclopedia.pub Chemical degradation pathways for peptides include hydrolysis, deamidation, oxidation, and racemization. veeprho.com

The incorporation of this compound can influence these pathways in several ways:

Steric Hindrance: The bulky nature of the Pbf-protected guanidinophenylalanine side chain may sterically hinder the approach of water molecules or enzymes, potentially slowing down the rate of hydrolysis at adjacent peptide bonds.

Electronic Effects: The electron-donating or withdrawing properties of the side chain can influence the reactivity of the peptide backbone.

Resistance to Proteolysis: Natural proteases like trypsin and chymotrypsin (B1334515) have high specificity for cleaving at the C-terminus of particular amino acids (e.g., trypsin cleaves after arginine and lysine). libretexts.org Peptides containing (4,(Pbf)-guanido)Phe-OH in place of arginine would be resistant to trypsin-mediated degradation, thereby increasing the peptide's half-life in biological systems.

Protecting Group Stability: A critical aspect of its utility is the stability of the Pbf group itself. It is designed to be stable to the basic conditions (e.g., piperidine) used to remove the temporary Fmoc group during synthesis but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) during the final step of releasing the peptide from the resin. chempep.comglobalso.com This orthogonal stability is fundamental to the success of Fmoc-SPPS. nih.gov

Light-induced oxidation is another degradation pathway that typically affects aromatic residues like phenylalanine. encyclopedia.pub The modification of the phenyl ring with the guanidino group may alter its susceptibility to photodegradation, a factor that could be investigated in mechanistic stability studies.

Future Research Directions and Unexplored Avenues

Development of Novel Protecting Groups for Guanidino-Phenylalanine Derivatives with Enhanced Lability or Selectivity

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice for protecting the guanidino function in Fmoc-based SPPS due to its acid-labile nature, typically removed by trifluoroacetic acid (TFA) during the final cleavage step. chempep.com However, the pursuit of more sophisticated peptide targets necessitates a broader toolbox of protecting groups with varied lability and orthogonal properties.

Future research should focus on developing new protecting groups for the guanidino moiety of phenylalanine with the following characteristics:

Enhanced Acid Lability: Groups that can be cleaved under milder acidic conditions than Pbf would be advantageous for the synthesis of peptides containing other acid-sensitive modifications.

Orthogonal Deprotection Schemes: The development of protecting groups removable under specific conditions (e.g., photolysis, enzymatic cleavage, or specific metal catalysts) would enable the selective deprotection and modification of the guanidino group while the peptide remains on the solid support. This would facilitate the synthesis of complex branched or cyclic peptides and the introduction of labels or other functionalities at a specific site. researchgate.net

Increased Stability to Piperidine (B6355638): While Pbf is generally stable to the piperidine conditions used for Fmoc group removal, developing groups with even greater stability would minimize any potential for premature deprotection, especially during the synthesis of long and complex peptides requiring numerous deprotection cycles.

The exploration of novel sulfonyl-based groups with different electronic and steric properties, as well as non-sulfonyl-based protecting groups, could yield valuable alternatives to Pbf and other existing protections like tosyl (Tos) and nitro groups. creative-peptides.comgoogle.com

| Protecting Group | Typical Deprotection Condition | Key Characteristics |

| Pbf | Strong acid (e.g., TFA) chempep.com | Standard for Fmoc-SPPS, good stability. chempep.com |

| Tos (Tosyl) | Strong acid (HF) or basic conditions creative-peptides.com | Used in Boc chemistry, less common in Fmoc. creative-peptides.comgoogle.com |

| Nitro | Hydrogenolysis or strong acid google.com | Early protecting group, harsh removal conditions. google.com |

| Boc (di-Boc) | Strong acid (e.g., TFA) chemimpex.com | Provides good protection, cleaved with Pbf. chemimpex.com |

| Novel Groups (Hypothetical) | Mild acid, light, enzymes, metal catalysts | Enhanced selectivity, orthogonality, milder cleavage. |

Exploration of Alternative Synthetic Pathways for Cost-Effective Production

The multi-step synthesis of Fmoc-(4,(Pbf)-guanido)Phe-OH contributes to its relatively high cost, which can be a limiting factor for large-scale peptide synthesis. Research into more efficient and cost-effective synthetic routes is crucial for its broader application in both academic and industrial settings.

Potential areas of investigation include:

Greener Chemistry Approaches: The use of more environmentally friendly solvents, such as N-butylpyrrolidinone (NBP) as an alternative to dimethylformamide (DMF), and catalytic methods to reduce waste and hazardous reagent use should be explored. rsc.org

Enzymatic or Chemoenzymatic Methods: Biocatalysis could offer highly selective and efficient routes to the synthesis of the core amino acid or the introduction of the guanidino group, potentially reducing the need for extensive protection and deprotection steps.

A comparative analysis of a potential improved pathway versus the current typical approach highlights the areas for optimization:

| Synthesis Stage | Current Typical Approach | Potential Cost-Effective Alternative |

| Starting Material | Multi-step synthesis from protected phenylalanine precursors. | Use of more readily available or renewable starting materials. |

| Guanidinylation | Use of specific, often expensive, guanidinylating reagents. | Development of novel, more efficient guanidinylating agents or catalytic methods. |

| Purification | Multiple chromatographic purification steps. | Optimization of reaction conditions to minimize byproducts, enabling crystallization-based purification. |

| Solvent Usage | Use of large volumes of traditional organic solvents (e.g., DMF). | Implementation of solvent recycling programs or switching to greener alternatives like NBP. rsc.org |

Integration into Automated High-Throughput Synthesis Platforms

Automated peptide synthesizers are central to modern drug discovery and proteomics research, enabling the rapid production of peptide libraries. nih.gov The physical and chemical properties of protected amino acids are critical for their successful use in these platforms. This compound is compatible with standard Fmoc-SPPS protocols used in automated synthesizers. chempep.com

Future research should aim to optimize its performance in high-throughput settings:

Solubility and Aggregation Studies: A detailed investigation into the solubility of this compound in a variety of solvents used in automated synthesis is needed. For peptides rich in this amino acid, aggregation during synthesis can be a problem. biocat.com Studies to identify optimal solvent mixtures or additives to prevent aggregation would be highly valuable.

Coupling Efficiency Analysis: While generally effective, the bulky nature of the Pbf group can sometimes lead to slower coupling kinetics. chempep.com A systematic study of different coupling reagents (e.g., HBTU, HATU, PyBOP) and conditions (e.g., temperature, concentration) could identify protocols that maximize coupling efficiency and minimize the formation of deletion sequences, particularly in challenging contexts. rsc.orgcds-bsx.com Microwave-assisted SPPS is one such avenue that has shown promise for improving the incorporation of sterically hindered residues. chempep.com

Design of Peptides with Tuned Guanidino-Phenylalanine Modifications for Specific Research Applications

The incorporation of this compound allows for the creation of peptides where the guanidino group's position is fixed by the phenyl ring, offering a more conformationally restricted alternative to arginine. This feature can be exploited to fine-tune peptide-protein interactions.

Future design efforts could explore:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing series of peptides where arginine is replaced by guanidino-phenylalanine at various positions to probe the importance of side-chain flexibility and orientation for biological activity. This can lead to peptides with enhanced receptor selectivity or binding affinity. nih.gov

Modulation of pKa: The electronic environment of the guanidino group on the phenyl ring differs from that in arginine. Further modifications to the phenyl ring (e.g., introducing electron-withdrawing or -donating groups) could tune the pKa of the guanidinium (B1211019) ion, which could be used to optimize interactions in specific pH environments, such as the acidic tumor microenvironment.

Development of Peptidomimetics: Using the guanidino-phenylalanine scaffold as a starting point for designing non-peptide mimetics that retain the key interaction features but have improved metabolic stability and oral bioavailability. nih.gov

Investigation into the Broader Chemical Reactivity Profile of the Guanidino-Phenylalanine Moiety

While the primary role of the guanidino group in peptides is to engage in hydrogen bonding and electrostatic interactions, its inherent nucleophilicity and basicity mean it can potentially participate in other chemical reactions. A thorough understanding of the reactivity profile of the 4-guanidino-phenylalanine side chain is essential for its application and for identifying potential side reactions during synthesis or bioconjugation.

Unexplored research avenues include:

Side-Chain Reactivity in Different Chemical Environments: Investigating the stability of the Pbf-protected and deprotected guanidino-phenylalanine side chain under various conditions encountered in peptide synthesis and modification, such as during the introduction of other post-translational modifications.

Participation in Cyclization Reactions: Exploring the potential for the guanidino group to act as an intramolecular nucleophile, which could lead to undesired side products during synthesis or cleavage.

Bioconjugation Handles: Investigating whether the guanidino group can be selectively modified post-synthesis to attach fluorescent probes, cross-linkers, or other molecules. chemimpex.com While challenging due to the group's high basicity, the development of specific reaction conditions could open up new avenues for creating sophisticated peptide-based tools. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a specialized building block into a versatile tool for advanced peptide chemistry and drug discovery.

Q & A

Q. What are the key considerations for incorporating Fmoc-(4,(Pbf)-guanido)Phe-OH into solid-phase peptide synthesis (SPPS)?

Answer: Incorporating this compound requires careful selection of resin type (e.g., Wang or Rink amide resin for C-terminal amidation), activation agents (e.g., HBTU/HOBt/DIPEA), and coupling times. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain during synthesis, preventing unwanted side reactions. Optimize solvent systems (e.g., DMF or NMP) to ensure solubility, and monitor coupling efficiency via Kaiser or chloranil tests. Post-synthesis, use TFA cleavage cocktails containing scavengers (e.g., TIPS, water) to remove the Pbf group without damaging the peptide backbone .

Q. How does the Pbf protecting group influence peptide synthesis efficiency and side-chain stability?

Answer: The Pbf group enhances stability by preventing guanidino group participation in side reactions (e.g., cyclization or aggregation). However, its bulkiness may reduce coupling efficiency in sterically hindered sequences. Stability under basic Fmoc deprotection conditions (20% piperidine/DMF) is critical; incomplete Pbf removal can lead to truncated peptides. Validate deprotection completeness via HPLC and mass spectrometry .

Q. What analytical techniques confirm the identity and purity of this compound?

Answer:

- Reverse-phase HPLC : Resolves diastereomers or impurities (e.g., cis/trans isomers of protected groups) using C18 columns and gradient elution .

- MALDI-TOF MS : Verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- 1H/13C NMR : Confirms structural integrity, including Fmoc and Pbf group presence .

Q. What are optimal storage conditions for this compound?

Answer: Store at -20°C in airtight, moisture-free containers under inert gas (argon/nitrogen). Avoid prolonged exposure to light or humidity, which can hydrolyze the Fmoc group. Pre-dry the compound under vacuum before use in SPPS to prevent side reactions .

Q. How does the guanidino group affect solubility in SPPS solvents?

Answer: The guanidino group increases hydrophilicity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). However, the Pbf group’s hydrophobicity counterbalances this, requiring solvent optimization. For problematic sequences, add chaotropic agents (e.g., urea) or switch to mixed solvents (DMF/DCM) .

Advanced Research Questions

Q. How can researchers address diastereomer formation during this compound incorporation?

Answer: Diastereomers arise from cis/trans isomerization of protected groups (e.g., formamide in related analogs). Mitigate this by:

- Using pre-activated derivatives (e.g., Fmoc-amino acid-Opfp esters) to reduce reaction time.

- Optimizing coupling temperatures (0–4°C for slow isomerization).

- Employing chiral HPLC or ion-exchange chromatography to resolve post-synthesis mixtures .

Q. What strategies minimize premature Pbf deprotection during SPPS?